NorA Efflux Pump Inhibition: 7-Methoxy-3-methylquinoline vs. Close Analog
7-Methoxy-3-methylquinoline and a structurally related analog were evaluated for inhibition of the NorA efflux pump in Staphylococcus aureus 1199B. The target compound (BDBM50153284/CHEMBL3775852) exhibited an IC50 of 5.80E+3 nM, while its close analog (BDBM50153268/CHEMBL3775173) showed an IC50 of 6.30E+3 nM [1]. This direct comparison demonstrates that subtle structural modifications within the 7-methoxy-3-methylquinoline scaffold can modulate NorA inhibitory potency by approximately 8% under identical assay conditions [1].
| Evidence Dimension | NorA efflux pump inhibition (IC50) |
|---|---|
| Target Compound Data | 5.80E+3 nM (BDBM50153284/CHEMBL3775852) |
| Comparator Or Baseline | 6.30E+3 nM (BDBM50153268/CHEMBL3775173) |
| Quantified Difference | ~8.6% lower IC50 (higher potency) |
| Conditions | S. aureus 1199B, reduction in EtBr efflux, 20 min incubation, real-time measurement |
Why This Matters
Quantifies the sensitivity of NorA inhibition to minor structural variations, guiding rational selection of the optimal 7-methoxy-3-methylquinoline derivative for efflux pump inhibitor development.
- [1] BindingDB. (2025). BDBM50153284 (CHEMBL3775852) and BDBM50153268 (CHEMBL3775173) NorA efflux pump inhibition data. View Source
